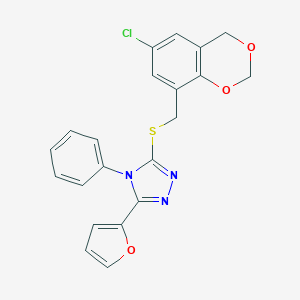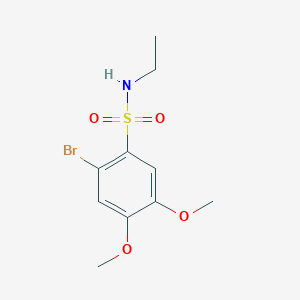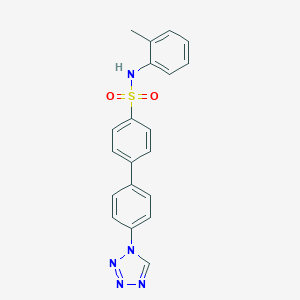![molecular formula C18H21BrN2O2 B299728 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, also known as BITE, is a chemical compound that has gained significant attention in the field of scientific research. BITE is a nicotinamide derivative that has been synthesized and studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair, and to downregulate the expression of several proteins that are involved in cancer cell survival, including Bcl-2 and survivin.
Biochemical and Physiological Effects:
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and survival, and the modulation of certain signaling pathways involved in cancer progression. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has also been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other disease states.
実験室実験の利点と制限
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has several advantages for lab experiments, including its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, including the investigation of its potential therapeutic applications in other disease states, such as inflammation and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide and to optimize its pharmacological properties for clinical use. Additionally, the development of novel analogs of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide may provide new opportunities for the treatment of cancer and other diseases.
合成法
The synthesis of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide involves a multi-step process that begins with the reaction of 5-bromo-2-chloronicotinic acid with 2-isopropyl-5-methylphenol in the presence of a base. This reaction yields the intermediate 5-bromo-2-(2-isopropyl-5-methylphenoxy)nicotinic acid, which is then converted to the final product, 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, through a series of reactions involving the use of various reagents and solvents.
科学的研究の応用
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
特性
分子式 |
C18H21BrN2O2 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
5-bromo-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-12(2)16-5-4-13(3)8-17(16)23-7-6-21-18(22)14-9-15(19)11-20-10-14/h4-5,8-12H,6-7H2,1-3H3,(H,21,22) |
InChIキー |
NIXBDDVJEBDSMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)